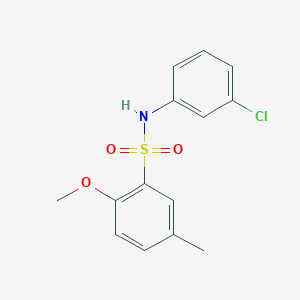![molecular formula C18H14ClFO3 B5700661 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known as CFB and has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, which can be useful in the development of new drugs. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, future studies could focus on developing more efficient synthesis methods for this compound, in order to make it more accessible for research purposes.
Conclusion:
In conclusion, 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a chemical compound that has been widely studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising candidate for drug development. While its complex synthesis method can make it difficult to produce in large quantities, future studies could focus on developing more efficient methods for its synthesis. Overall, the study of 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a multi-step process. The first step involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 4,7-dimethylcoumarin in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethylcoumarin. The second step involves the oxidation of this intermediate compound using a suitable oxidizing agent such as potassium permanganate or sodium periodate. This reaction results in the formation of 5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one.
Scientific Research Applications
5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-10-5-15(18-11(2)7-17(21)23-16(18)6-10)22-9-12-3-4-13(20)8-14(12)19/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJIZRXZJAPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)


![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)
![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)

![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)